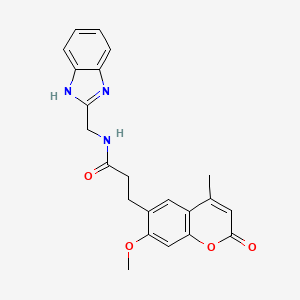![molecular formula C17H18N4OS2 B12165896 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165896.png)
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-N-[(2Z)-4-メチル-1,3-チアゾール-2(3H)-イリデン]-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、チアゾールファミリーに属する複雑な有機化合物です。チアゾールは、硫黄原子と窒素原子の両方を含有する五員環複素環式化合物です。この特定の化合物は、2つのチアゾール環とピリジン環を含む独自の構造によって特徴付けられており、科学研究のさまざまな分野で興味の対象となっています。
準備方法
合成経路と反応条件
4-メチル-N-[(2Z)-4-メチル-1,3-チアゾール-2(3H)-イリデン]-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアゾール環の調製から始まり、これはハントシュチアゾール合成法によって合成できます。これは、酸性条件下でのα-ハロケトンとチオアミドの反応を伴います。
次のステップは、ピリジン環の形成を伴い、これはチチバビン合成法によって合成できます。これは、アルデヒドとアンモニアおよび酢酸の反応を伴います。最後のステップは、チアゾール環とピリジン環のカップリングであり、オキシ塩化リン(POCl3)やジメチルホルムアミド(DMF)などの試薬を使用した縮合反応によって達成できます。
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模に用いられる場合があります。連続フローリアクターと自動合成マシンの使用は、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、純粋な形で化合物を得ます。
化学反応の分析
反応の種類
4-メチル-N-[(2Z)-4-メチル-1,3-チアゾール-2(3H)-イリデン]-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して実行できます。
置換: この化合物は、求核置換反応を起こすことができ、求核剤が分子中の官能基を置換します。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下でのアミンやチオールなどの求核剤。
主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換チアゾールまたはピリジン誘導体の生成。
科学研究への応用
4-メチル-N-[(2Z)-4-メチル-1,3-チアゾール-2(3H)-イリデン]-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗がん特性を含む潜在的な生物学的活性を研究されています。
医学: さまざまな病気の治療における治療剤としての可能性が調査されています。
産業: 新しい材料や化学製品の開発に使用されます。
科学的研究の応用
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical products.
作用機序
4-メチル-N-[(2Z)-4-メチル-1,3-チアゾール-2(3H)-イリデン]-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細菌酵素を標的にして細菌の増殖を阻害したり、細胞シグナル伝達経路を妨害することによって癌細胞の増殖を阻害したりする可能性があります。
類似化合物の比較
類似化合物
- 4-メチル-2-[(3-アリールシドノン-4-イル-メチレン)ヒドラゾノ]-2,3-ジヒドロ-チアゾール-5-カルボン酸エチルエステル
- 4-フェニル-2-[(3-アリールシドノン-4-イル-メチレン)ヒドラゾノ]-2,3-ジヒドロ-チアゾール
独自性
4-メチル-N-[(2Z)-4-メチル-1,3-チアゾール-2(3H)-イリデン]-2-(2-プロピルピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、独特の化学的および生物学的特性を与えるデュアルチアゾールとピリジン環構造によって独自です。この構造的な独自性は、研究と潜在的な治療用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is unique due to its dual thiazole and pyridine ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H18N4OS2 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N4OS2/c1-4-5-13-8-12(6-7-18-13)16-20-11(3)14(24-16)15(22)21-17-19-10(2)9-23-17/h6-9H,4-5H2,1-3H3,(H,19,21,22) |
InChIキー |
ZYCSVQLGIHZBSQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B12165815.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165841.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B12165846.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12165848.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165850.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12165855.png)
![2-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B12165866.png)
![4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12165870.png)
![3-benzyl-7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B12165877.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12165883.png)

